![molecular formula C12H11NO2 B12879306 [3-(1H-Pyrrol-1-yl)phenyl]acetic acid CAS No. 112575-87-8](/img/structure/B12879306.png)
[3-(1H-Pyrrol-1-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic heterocycles It features a pyrrole ring attached to a phenyl group, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-bromophenylacetic acid with pyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Suzuki coupling reaction, where 3-bromophenylacetic acid is coupled with pyrrole-2-boronic acid in the presence of a palladium catalyst and a base like sodium carbonate. This reaction is usually performed in a mixture of water and an organic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反应分析
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of 2-(3-(1H-pyrrol-1-yl)phenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-(3-bromo-1H-pyrrol-1-yl)phenylacetic acid.
科学研究应用
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
2-(3-(1H-Indol-1-yl)phenyl)acetic acid: Similar structure but with an indole ring instead of a pyrrole ring.
2-(3-(1H-Imidazol-1-yl)phenyl)acetic acid: Contains an imidazole ring instead of a pyrrole ring.
2-(3-(1H-Pyrazol-1-yl)phenyl)acetic acid: Features a pyrazole ring in place of the pyrrole ring.
Uniqueness
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
112575-87-8 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(3-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2,(H,14,15) |
InChI 键 |
WTOSROUNYWZHRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
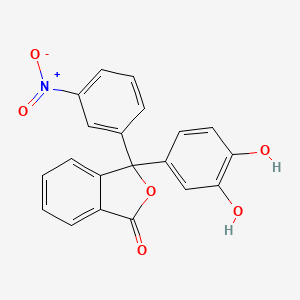
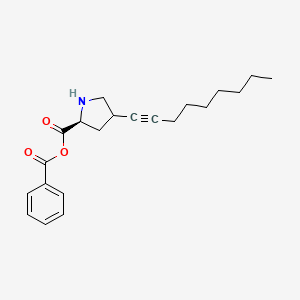
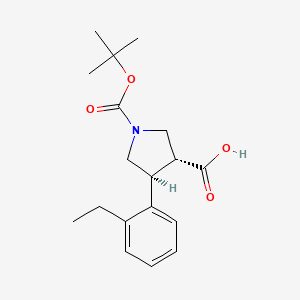
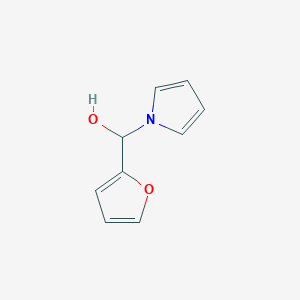

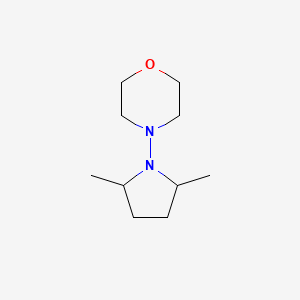
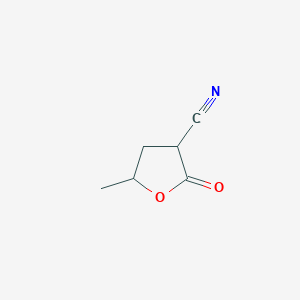
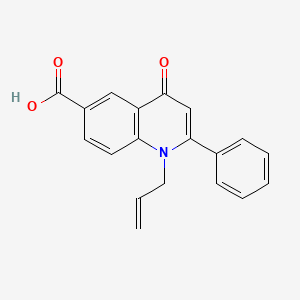

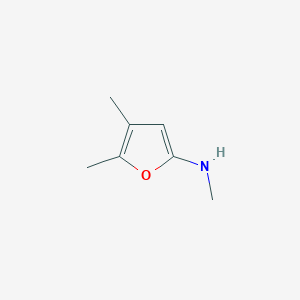
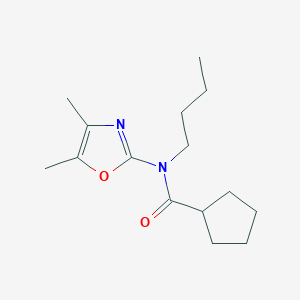
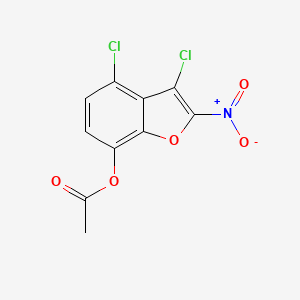
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
